4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one
Description
The compound 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one features a phenyl ring substituted at the 2-position with a branched 3-methylbutoxy group and at the 5-position with a methyl group. The 1,3-dithiol-2-one moiety, a sulfur-containing heterocycle, is fused to the phenyl ring at the 4-position.
Properties
CAS No. |
922160-78-9 |
|---|---|
Molecular Formula |
C15H18O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[5-methyl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
InChI |
InChI=1S/C15H18O2S2/c1-10(2)6-7-17-13-5-4-11(3)8-12(13)14-9-18-15(16)19-14/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
VIXRRPVJPIWSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of 5-methyl-2-(3-methylbutoxy)phenyl derivatives with dithiol reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the dithiol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Formation of the 1,3-Dithiolane Ring
The synthesis of 1,3-dithiolane derivatives typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol under acidic conditions . For this compound, the dithiolane ring is likely formed via:
-
Nucleophilic attack : The dithiol reacts with a carbonyl group (e.g., ketone or aldehyde) to form a hemiacetal-like intermediate.
-
Cyclization : Acid-catalyzed elimination of water or alcohol to form the five-membered ring.
| Catalyst | Conditions | Yield | Source |
|---|---|---|---|
| p-Toluenesulfonic acid | Silica gel, solvent-free | High | |
| HClO₄-SiO₂ | Room temperature | Excellent | |
| Praseodymium triflate | Chemoselective | High |
Dithiolane Ring Formation
The mechanism involves acid-catalyzed thioacetalization :
-
Protonation of the carbonyl oxygen activates the carbonyl carbon.
-
Nucleophilic attack by the sulfur atom of the dithiol.
-
Cyclization and elimination of a leaving group (e.g., water).
Deprotection of the Dithiolane Ring
Dithiolane rings are typically resistant to mild oxidizing agents but can be cleaved under harsh conditions:
-
Oxidative cleavage : I₂, Br₂, or H₂O₂ in acidic/basic conditions .
-
Metal-catalyzed deprotection : Mercury(II) oxide or other Lewis acids.
Deprotection Methods
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| 30% H₂O₂ + 5% I₂ | Neutral pH, SDS | Regeneration of carbonyl | |
| I₂ in EtOH | Room temperature | Cleavage to thiol | |
| MnO₂ in CH₂Cl₂ | Mild oxidation | Stability under mild conditions |
Experimental Considerations
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one exhibit significant antioxidant activities. Antioxidants are crucial in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that dithiol compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in preventing cellular damage .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural characteristics suggest potential efficacy against a range of pathogens. For instance, studies on related dithiol compounds have reported inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating that this compound could be developed into a pharmaceutical agent targeting bacterial infections .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous chronic diseases. Preliminary investigations into the anti-inflammatory properties of dithiol compounds have suggested that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for developing anti-inflammatory drugs .
Materials Science
Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for applications in coatings and plastics. Research has shown that incorporating such compounds can improve the durability and performance of materials under various environmental conditions .
Conductive Polymers
The compound's electronic properties allow it to be explored as a component in conductive polymers. These materials are essential for applications in organic electronics, including flexible displays and solar cells. The integration of dithiol compounds can enhance charge transport properties, thereby improving the efficiency of electronic devices .
Environmental Applications
Pollutant Degradation
Recent studies have investigated the potential of dithiol compounds in environmental remediation processes. Their ability to react with pollutants suggests that they could be utilized in the degradation of hazardous substances in soil and water systems. This application is particularly relevant for addressing issues related to industrial waste disposal and contamination .
Bioaccumulation Studies
Understanding the bioaccumulation potential of such compounds is crucial for assessing their environmental impact. Research has indicated that monitoring the behavior of dithiols in ecological systems can provide insights into their safety and efficacy as environmental agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiol-2-one core can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Suvorexant (Orexin Receptor Antagonist)
Chemical Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone . Key Features:
- Benzoxazole and triazole heterocycles.
- Chlorine substituent on the benzoxazole ring.
- Methyl and triazolyl groups on the phenyl ring.
Pharmacological Role : Approved for insomnia as a dual orexin receptor antagonist (DORA). The benzoxazole and triazole groups contribute to receptor binding affinity and metabolic stability .
Comparison :
- Heterocycles : Suvorexant employs nitrogen- and oxygen-containing heterocycles (benzoxazole, triazole), whereas the target compound uses a sulfur-rich 1,3-dithiol-2-one ring. This difference may influence electronic properties and metabolic pathways.
- Substituents : Both compounds feature methyl groups on phenyl rings, but Suvorexant’s chlorine atom enhances polarity compared to the target’s 3-methylbutoxy group.
2-[3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one
Chemical Structure: A chromenone derivative with a 3-methylbutenyl substituent on the phenyl ring . Key Features:
- Chromenone (flavonoid-like) core.
- 3-Methylbutenyl (prenyl) chain at the 5-position of the phenyl ring.
- Hydroxy and methoxy substituents.
Comparison :
- Substituent Effects : The 3-methylbutenyl group in this compound is structurally analogous to the 3-methylbutoxy group in the target compound. Both substituents increase lipophilicity, but the butenyl group’s unsaturated bond may enhance reactivity or susceptibility to oxidation.
- Core Structure: The chromenone core (oxygen-containing) contrasts with the dithiol-2-one ring (sulfur-containing), suggesting divergent biological roles (e.g., antioxidant activity for chromenones vs.
5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one
Chemical Structure: Pyrimidinone with methylsulfanyl and benzyloxyethyl substituents . Key Features:
- Methylsulfanyl (-SMe) group.
- Benzyloxyethyl chain enhancing solubility.
Comparison :
- Sulfur Functionality : The methylsulfanyl group shares sulfur’s electron-donating effects with the dithiol-2-one ring. However, the dithiolone’s cyclic disulfide structure may confer unique redox properties or ring-opening reactivity.
- Branched Chains : The benzyloxyethyl chain in this compound and the 3-methylbutoxy group in the target compound both contribute to lipophilicity, but the latter’s branching may improve membrane permeability.
Data Table: Structural and Functional Comparison
Key Observations
Heterocycle Influence: The 1,3-dithiol-2-one ring in the target compound may offer distinct redox behavior compared to Suvorexant’s benzoxazole or the chromenone’s oxygenated core. Sulfur atoms in the dithiolone could enhance metal-binding capacity or modulate electron distribution.
In Suvorexant, the chlorine atom and triazole group optimize receptor interaction, while the target compound’s substituents may prioritize passive diffusion.
Synthetic Considerations :
- Synthesis of sulfur-containing heterocycles (e.g., dithiol-2-one) may involve reagents like elemental sulfur or metabisulfite, as seen in thiophene and benzimidazole syntheses .
Biological Activity
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is a synthetic organic compound characterized by a unique dithiol-2-one core structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The following article explores the biological activity of this compound based on available research findings.
| Property | Details |
|---|---|
| CAS Number | 922160-78-9 |
| Molecular Formula | C15H18O2S2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 4-[5-methyl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
| Canonical SMILES | CC1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
The synthesis of this compound typically involves the reaction of 5-methyl-2-(3-methylbutoxy)phenyl derivatives with dithiol reagents under basic conditions. The mechanism of action is believed to involve interactions with thiol groups in proteins, which may modulate enzymatic activities and influence various biological pathways .
Antioxidant Activity
Research has indicated that compounds with dithiol-2-one structures often exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These findings point towards its potential utility in treating inflammatory conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess inhibitory effects against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Antioxidant Evaluation : A study utilized DPPH radical scavenging assays to assess the antioxidant capacity of various dithiol compounds, including derivatives similar to this compound. Results indicated a strong correlation between the structure and antioxidant efficacy, highlighting the importance of the dithiol moiety in enhancing radical scavenging capabilities .
- Anti-inflammatory Studies : In a controlled experiment assessing the anti-inflammatory effects of several dithiol compounds, it was found that those similar to this compound significantly reduced cytokine levels in human monocyte cultures. This suggests potential therapeutic applications in chronic inflammatory diseases .
- Antimicrobial Testing : The compound was tested against common pathogens using agar diffusion methods. Results showed promising antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
